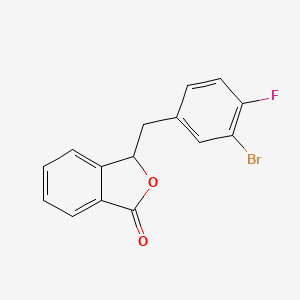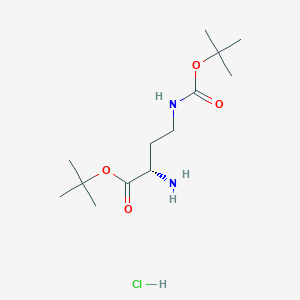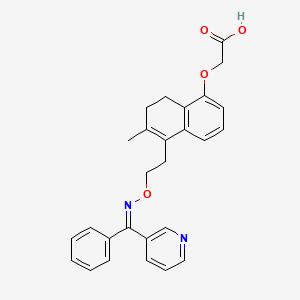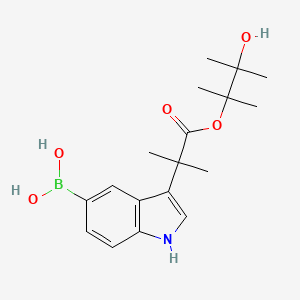
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method includes the following steps:
Ethoxylation: The attachment of ethoxy groups through an etherification reaction using ethyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Applications De Recherche Scientifique
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. It may be used to create novel pharmaceuticals with specific therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting their activity and function.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: Its halogenated aromatic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(2,2-diethoxyethoxy)-1-methoxybenzene
- 2-Bromo-4-(2,2-diethoxyethoxy)-1-methylbenzene
- 1-Bromo-4-(2,2-diethoxyethoxy)benzene
Uniqueness
2-Bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. The combination of these halogens with ethoxy groups makes it a versatile compound for various synthetic and research applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C12H16BrFO3 |
|---|---|
Poids moléculaire |
307.16 g/mol |
Nom IUPAC |
2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-9-5-6-11(14)10(13)7-9/h5-7,12H,3-4,8H2,1-2H3 |
Clé InChI |
LIXKPOLDKKJLFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(COC1=CC(=C(C=C1)F)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)

![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)





![{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827867.png)


